N-(4-Acetylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(4-ACETYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ACETYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the reaction between tosyl chloride and an excess of amines in the presence of NMP as a solvent at room temperature for 24 hours . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ACETYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(4-ACETYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-ACETYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(4-ACETYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE include other sulfonamides and thiophene derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets N2-(4-ACETYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H10FNO3S2 |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H10FNO3S2/c1-8(15)9-2-4-10(5-3-9)14-19(16,17)12-7-6-11(13)18-12/h2-7,14H,1H3 |
InChI Key |
OPQIAHPIKNUWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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